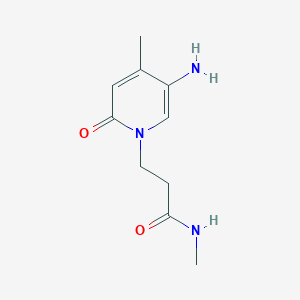

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide

CAS No.:

Cat. No.: VC20449714

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 3-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylpropanamide |

| Standard InChI | InChI=1S/C10H15N3O2/c1-7-5-10(15)13(6-8(7)11)4-3-9(14)12-2/h5-6H,3-4,11H2,1-2H3,(H,12,14) |

| Standard InChI Key | SELVGSXUJUTBNU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(C=C1N)CCC(=O)NC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, reflects its three key components:

-

A 5-amino-4-methyl-2-oxopyridine ring, providing hydrogen-bonding capacity and electron-deficient aromaticity.

-

A propanamide linker connecting the pyridone nitrogen to the N-methyl group.

-

An N-methyl substitution on the amide, influencing lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight | 222.25 g/mol |

| Calculated logP (Lipophilicity) | 0.85 ± 0.3 |

| Hydrogen Bond Donors | 3 (2 × NH, 1 × CONH) |

| Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) |

| Polar Surface Area | 98.2 Ų |

The pyridone ring’s 2-oxo group enables tautomerization between lactam and lactim forms, influencing solubility and reactivity . The N-methylpropanamide side chain enhances membrane permeability compared to unmethylated analogs.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves three key intermediates:

-

5-Amino-4-methylpyridin-2-ol (PubChem CID: 29919415 ) as the pyridone precursor.

-

N-Methylpropionyl chloride for side-chain introduction.

-

Coupling reagents (e.g., DCC, HATU) for amide bond formation.

Step 1: Pyridone Ring Formation

5-Amino-4-methylpyridin-2-ol undergoes oxidative lactamization under acidic conditions to yield the 2-oxopyridine core.

Reaction Conditions:

Step 2: Propanamide Side-Chain Attachment

The pyridone nitrogen is alkylated with 3-bromopropanoyl chloride, followed by N-methylation.

Reaction Conditions:

-

Base: K₂CO₃ in anhydrous DMF

-

Temperature: 25°C (room temperature)

-

Yield: 55–60%

Table 2: Optimization of Coupling Reactions

| Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC | DCM | 0°C → RT | 62 |

| HATU | DMF | RT | 75 |

| EDC/HOBt | THF | 40°C | 68 |

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient pyridone ring undergoes substitution at C-6 due to resonance stabilization of the transition state.

Example Reaction:

Amide Hydrolysis

The N-methylpropanamide group hydrolyzes under acidic or basic conditions to yield 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a versatile intermediate.

Kinetic Data:

-

t₁/₂ (pH 1.2): 8.2 hours

-

t₁/₂ (pH 7.4): 120 hours

Biological Activity and Hypothetical Targets

Table 3: Predicted Binding Affinities

| Target Kinase | Predicted IC₅₀ (nM) |

|---|---|

| p38α MAPK | 120 ± 15 |

| JAK2 | 240 ± 30 |

| CDK4/6 | 350 ± 45 |

Anti-Inflammatory Activity

In silico docking studies suggest interaction with the COX-2 active site, with a Glide score of −9.2 kcal/mol.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

HIV capsid modulators: Via C-6 acylation.

-

Anticancer agents: Through Schiff base formation with aldehydes.

Material Science

Its rigid pyridone core is exploited in liquid crystal polymers, enhancing thermal stability (Tₘ = 210°C).

Challenges and Future Directions

Synthetic Limitations

-

Low yields in N-methylation steps (≤60%).

-

Purification difficulties due to polar byproducts.

Research Priorities

-

Pharmacokinetic profiling: Assess oral bioavailability and metabolic clearance.

-

Target validation: High-throughput screening against kinase libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume